![molecular formula C13H14N4O3 B7589562 2-Methyl-4-[3-(1,2,4-triazol-1-yl)propanoylamino]benzoic acid](/img/structure/B7589562.png)
2-Methyl-4-[3-(1,2,4-triazol-1-yl)propanoylamino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-[3-(1,2,4-triazol-1-yl)propanoylamino]benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPA-T, and it is a derivative of benzoic acid.
Wirkmechanismus
The mechanism of action of MPA-T is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for the growth and survival of cancer cells. MPA-T has been shown to inhibit the activity of thymidylate synthase, an enzyme that is involved in DNA synthesis. By inhibiting this enzyme, MPA-T can prevent the replication of cancer cells and induce cell death.
Biochemical and Physiological Effects:
MPA-T has been shown to have both biochemical and physiological effects. In vitro studies have shown that MPA-T can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MPA-T has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that MPA-T can inhibit the growth of tumors in animal models without causing significant toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPA-T in lab experiments include its high potency and selectivity against cancer cells, its ability to induce apoptosis, and its potential to be used as a building block for the synthesis of new compounds. The limitations of using MPA-T in lab experiments include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on MPA-T. One direction is to further investigate its mechanism of action and identify other enzymes that it may target. Another direction is to optimize its pharmacological properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, MPA-T can be used as a building block to synthesize new compounds with improved pharmacological properties, which can be tested for their anticancer activity. Finally, MPA-T can be used as a ligand to prepare MOFs with specific properties for various applications, such as gas storage and separation.
Synthesemethoden
The synthesis of MPA-T is a multistep process that involves the reaction of 2-methyl-4-nitrobenzoic acid with hydrazine hydrate to form 2-methyl-4-hydrazinobenzoic acid. This intermediate product is then reacted with ethyl acetoacetate and paraformaldehyde to form 2-methyl-4-[3-(1,2,4-triazol-1-yl)propanoylamino]benzoic acid. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
MPA-T has shown potential applications in various scientific fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, MPA-T has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In drug discovery, MPA-T has been used as a building block to synthesize new compounds with improved pharmacological properties. In material science, MPA-T has been used as a ligand to prepare metal-organic frameworks (MOFs) with tunable porosity and surface area.
Eigenschaften
IUPAC Name |
2-methyl-4-[3-(1,2,4-triazol-1-yl)propanoylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-9-6-10(2-3-11(9)13(19)20)16-12(18)4-5-17-8-14-7-15-17/h2-3,6-8H,4-5H2,1H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAUCADOFGXJNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCN2C=NC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-[3-(1,2,4-triazol-1-yl)propanoylamino]benzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.